
2-Amino-4-phenylbutan-1-OL hydrochloride
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Overview
Description
2-Amino-4-phenylbutan-1-OL hydrochloride is a chiral amino alcohol derivative featuring a phenyl group at the fourth carbon and an amino group at the second carbon of a butanol backbone. This compound is synthesized via the reduction of L-homophenylalanine (CAS: 943-73-7) or its ester derivatives, such as D-homophenylalanine ethyl ester hydrochloride (CAS: 90940-54-8), under catalytic hydrogenation or enzymatic conditions . The resulting enantiomers, (R)- and (S)-2-Amino-4-phenylbutan-1-ol, serve as key intermediates in asymmetric catalysis, particularly in the synthesis of chiral pyridine bis(oxazoline) ligands for nickel-catalyzed Negishi cross-couplings . These ligands are critical for achieving high enantioselectivity in pharmaceutical and fine chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-phenylbutan-1-ol hydrochloride typically involves the reduction of homophenylalanine or its ester derivatives. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in an anhydrous tetrahydrofuran (THF) solvent. The reaction is carried out under an inert atmosphere, such as argon, and involves heating the mixture at reflux for an extended period .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenylbutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
2-Amino-4-phenylbutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Amino-4-phenylbutan-1-OL hydrochloride with three structurally related compounds, focusing on molecular features, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Structural Variations: Substituent Positions: Unlike this compound, (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride features a chlorine atom at C1 and an amino group at C3. Functional Groups: The presence of a carboxylic acid group in L-homophenylalanine distinguishes it from the alcohol and hydrochloride derivatives, limiting its direct use in non-polar reaction environments .
Synthesis and Accessibility: this compound is synthesized via straightforward reduction, enabling scalable production . In contrast, the (2S,3S)-chloro derivative is commercially available but lacks disclosed synthetic protocols, suggesting proprietary or niche methodologies .
Applications: While this compound is well-documented in asymmetric catalysis, the (2S,3S)-chloro analog’s applications remain speculative, likely restricted to exploratory medicinal chemistry due to its halogenated structure .
Notes
- Physical property data (e.g., solubility, melting points) are omitted due to insufficient evidence in provided sources.
Properties
IUPAC Name |
2-amino-4-phenylbutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(8-12)7-6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNNMSBSLSBRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21176-64-7 |
Source
|
Record name | Benzenebutanol, β-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21176-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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